1-Bromo-4-(2-methoxypropan-2-yl)benzene
Overview
Description
1-Bromo-4-(2-methoxypropan-2-yl)benzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position and a 2-methoxypropan-2-yl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-methoxypropan-2-yl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(2-methoxypropan-2-yl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amine groups, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 4-(2-methoxypropan-2-yl)benzene using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide, sodium cyanide, or ammonia in polar solvents like water or ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon catalyst.
Major Products Formed
Substitution: 4-(2-methoxypropan-2-yl)phenol, 4-(2-methoxypropan-2-yl)benzonitrile, 4-(2-methoxypropan-2-yl)aniline.
Oxidation: 4-(2-methoxypropan-2-yl)benzaldehyde, 4-(2-methoxypropan-2-yl)benzoic acid.
Reduction: 4-(2-methoxypropan-2-yl)benzene.
Scientific Research Applications
1-Bromo-4-(2-methoxypropan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is utilized in the development of new drugs and therapeutic agents due to its ability to undergo various chemical modifications.
Biological Studies: The compound is used in biochemical assays and studies to understand its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1-bromo-4-(2-methoxypropan-2-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and methoxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities. The bromine atom can act as a leaving group in substitution reactions, while the methoxy group can undergo oxidation or reduction, facilitating the compound’s transformation into various derivatives .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(2-methoxyethyl)benzene
- 1-Bromo-4-(2-methoxypropyl)benzene
- 1-Bromo-4-(2-methoxybutyl)benzene
Uniqueness
1-Bromo-4-(2-methoxypropan-2-yl)benzene is unique due to the presence of the 2-methoxypropan-2-yl group, which imparts specific steric and electronic properties to the compound. This group influences the compound’s reactivity and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-(2-methoxypropan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,12-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSUUYAOGAZDBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567809 | |
Record name | 1-Bromo-4-(2-methoxypropan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119027-36-0 | |
Record name | 1-Bromo-4-(2-methoxypropan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(2-methoxypropan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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